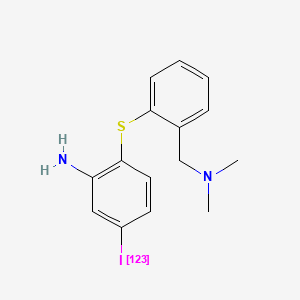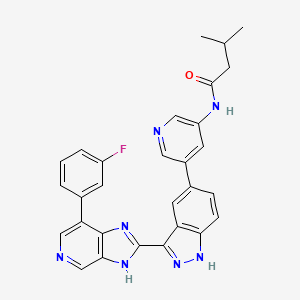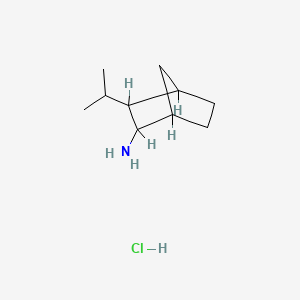
Chlorhydrate d'AGN 192403
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le chlorhydrate d'AGN 192403 est un ligand sélectif du récepteur de l'imidazoline 1. Le récepteur de l'imidazoline 1 est le récepteur principal de la clonidine et d'autres imidazolines. Ce composé est principalement utilisé dans la recherche cardiovasculaire et neurologique en raison de sa capacité à inhiber les actions sympatho, abaissant ainsi la pression artérielle .
Applications De Recherche Scientifique
AGN 192403 hydrochloride has a wide range of scientific research applications:
Cardiovascular Research: It is used to study the effects of imidazoline1 receptor antagonists on blood pressure and heart rate.
Neurological Research: The compound is used to investigate the role of imidazoline1 receptors in neurological functions and disorders.
Pharmacological Studies: AGN 192403 hydrochloride is used in pharmacological studies to understand the interactions between imidazoline1 receptors and other compounds.
Mitochondrial Function: Research has shown that AGN 192403 hydrochloride can inhibit mitochondrial dysfunction and cytotoxicity induced by various agents.
Mécanisme D'action
Target of Action
AGN 192403 hydrochloride is a selective ligand of the Imidazoline1 receptor (I1 receptor) . The I1 receptor is the primary receptor for clonidine and other imidazolines . It plays a crucial role in cardiovascular and neurological research .
Mode of Action
AGN 192403 hydrochloride interacts with its target, the I1 receptor, by binding to it . This interaction results in the inhibition of sympatho actions by imidazolines . It’s worth noting that AGN 192403 hydrochloride has a potency at I1 comparable to moxonidine, but it is devoid of affinity for adrenoceptors and the I2 binding site .
Biochemical Pathways
The primary biochemical pathway affected by AGN 192403 hydrochloride is the sympatho actions pathway . By inhibiting this pathway, AGN 192403 hydrochloride can lower blood pressure .
Pharmacokinetics
It’s known that the compound is soluble in water , which could potentially impact its bioavailability.
Result of Action
The molecular and cellular effects of AGN 192403 hydrochloride’s action involve the inhibition of sympatho actions, leading to a decrease in blood pressure . Additionally, it has been found to bind the TMED9 cargo receptor .
Analyse Biochimique
Biochemical Properties
AGN 192403 hydrochloride plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It is known to bind selectively to the I1-imidazoline receptor, which is involved in regulating blood pressure and other cardiovascular functions . Additionally, AGN 192403 hydrochloride interacts with the TMED9 cargo receptor, releasing MUC1-fs from TMED9-containing vesicles in kidney cells bearing the MUC1 gene mutation . These interactions highlight the compound’s specificity and potential therapeutic applications.
Cellular Effects
AGN 192403 hydrochloride exerts various effects on different cell types and cellular processes. In astrocytes, it inhibits the release of cytochrome c, lysosomal acridine orange relocation, caspase-9 activation, and the reduction of mitochondrial membrane potential, thereby protecting against naphthoquinone-induced cytotoxicity . Furthermore, AGN 192403 hydrochloride inhibits mitochondrial dysfunction and cytotoxicity induced by antimycin A, rotenone, and other mitochondrial respiratory inhibitors . These effects demonstrate the compound’s ability to modulate cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of AGN 192403 hydrochloride involves its selective binding to the I1-imidazoline receptor, which does not exhibit affinity for adrenoceptors or the I2 binding site . This selective binding leads to the modulation of cardiovascular and neurological functions without causing the physiological responses typically associated with the I1 binding site in animal models . Additionally, AGN 192403 hydrochloride’s interaction with the TMED9 cargo receptor facilitates the release of MUC1-fs, highlighting its role in protein trafficking and cellular homeostasis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of AGN 192403 hydrochloride have been observed to change over time. The compound is stable under recommended storage conditions and maintains its activity in various experimental setups . Long-term studies have shown that AGN 192403 hydrochloride can sustain its protective effects against mitochondrial dysfunction and cytotoxicity, indicating its potential for prolonged therapeutic applications .
Dosage Effects in Animal Models
The effects of AGN 192403 hydrochloride vary with different dosages in animal models. At a dosage of 5000 μg/kg, the compound does not affect blood pressure in monkeys and rats . Its protective effects against mitochondrial dysfunction and cytotoxicity are dose-dependent, with higher doses providing more significant protection . It is essential to determine the optimal dosage to balance efficacy and potential adverse effects.
Metabolic Pathways
AGN 192403 hydrochloride is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound’s interaction with the I1-imidazoline receptor and TMED9 cargo receptor influences metabolic flux and metabolite levels, contributing to its overall biochemical effects . These interactions underscore the importance of AGN 192403 hydrochloride in modulating metabolic pathways and maintaining cellular homeostasis.
Transport and Distribution
Within cells and tissues, AGN 192403 hydrochloride is transported and distributed through specific transporters and binding proteins. Its interaction with the TMED9 cargo receptor plays a crucial role in its localization and accumulation in kidney cells bearing the MUC1 gene mutation . This targeted distribution ensures that AGN 192403 hydrochloride exerts its effects precisely where needed, enhancing its therapeutic potential.
Subcellular Localization
AGN 192403 hydrochloride’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s interaction with the TMED9 cargo receptor facilitates its localization within vesicles, where it can modulate protein trafficking and cellular homeostasis . This precise localization is essential for AGN 192403 hydrochloride’s activity and function within cells.
Méthodes De Préparation
La synthèse du chlorhydrate d'AGN 192403 implique la préparation du 2-endo-amino-3-exo-isopropylbicyclo[2.2.1]heptane. La voie de synthèse comprend les étapes suivantes :
Formation de la structure bicyclique : La première étape implique la formation de la structure bicyclo[2.2.1]heptane.
Introduction du groupe amino : Le groupe amino est introduit à la position 2-endo.
Addition du groupe isopropyle : Le groupe isopropyle est ajouté à la position 3-exo.
Formation du chlorhydrate : La dernière étape implique la formation du sel de chlorhydrate.
Analyse Des Réactions Chimiques
Le chlorhydrate d'AGN 192403 subit plusieurs types de réactions chimiques :
Oxydation : Le composé peut subir des réactions d'oxydation, qui peuvent impliquer l'utilisation d'agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Des réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Le composé peut subir des réactions de substitution, où des groupes fonctionnels sont remplacés par d'autres groupes.
Applications de recherche scientifique
Le this compound a un large éventail d'applications de recherche scientifique :
Recherche cardiovasculaire : Il est utilisé pour étudier les effets des antagonistes des récepteurs de l'imidazoline 1 sur la pression artérielle et la fréquence cardiaque.
Recherche neurologique : Le composé est utilisé pour étudier le rôle des récepteurs de l'imidazoline 1 dans les fonctions et les troubles neurologiques.
Études pharmacologiques : Le this compound est utilisé dans des études pharmacologiques pour comprendre les interactions entre les récepteurs de l'imidazoline 1 et d'autres composés.
Fonction mitochondriale : Des recherches ont montré que le this compound peut inhiber le dysfonctionnement mitochondrial et la cytotoxicité induits par divers agents.
Mécanisme d'action
Le this compound exerce ses effets en se liant sélectivement au récepteur de l'imidazoline 1. Cette liaison inhibe les actions sympatho médiées par les imidazolines, ce qui entraîne une réduction de la pression artérielle. Le composé n'a pas d'affinité pour les adrénocepteurs ou le site de liaison de l'imidazoline 2, ce qui le rend hautement sélectif pour le récepteur de l'imidazoline 1 .
Comparaison Avec Des Composés Similaires
Le chlorhydrate d'AGN 192403 est unique en raison de sa forte sélectivité pour le récepteur de l'imidazoline 1. Des composés similaires incluent :
Chlorhydrate de clonidine : Un autre ligand du récepteur de l'imidazoline, mais avec une affinité pour les récepteurs de l'imidazoline 1 et les adrénocepteurs.
Moxonidine : Un agoniste sélectif du récepteur de l'imidazoline 1 avec une puissance similaire mais des réponses physiologiques différentes.
Rilmenidine : Un autre agoniste du récepteur de l'imidazoline 1 utilisé dans la recherche cardiovasculaire
Le this compound se démarque par son absence d'affinité pour les adrénocepteurs et le site de liaison de l'imidazoline 2, ce qui en fait un outil précieux pour des applications de recherche spécifiques.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of AGN 192403 hydrochloride involves the reaction of two intermediates, 5-methoxy-2-(4-methylpiperazin-1-yl)aniline and 3-chloro-4-(2-pyridyl)pyrazole, followed by hydrochloric acid treatment to obtain the final product.", "Starting Materials": [ "5-methoxy-2-nitroaniline", "4-methylpiperazine", "3-chloro-4-(2-pyridyl)pyrazole", "Sodium borohydride", "Hydrochloric acid" ], "Reaction": [ "5-methoxy-2-nitroaniline is reacted with 4-methylpiperazine in the presence of sodium borohydride to obtain 5-methoxy-2-(4-methylpiperazin-1-yl)aniline.", "3-chloro-4-(2-pyridyl)pyrazole is then reacted with 5-methoxy-2-(4-methylpiperazin-1-yl)aniline to obtain AGN 192403.", "The final step involves the treatment of AGN 192403 with hydrochloric acid to obtain AGN 192403 hydrochloride." ] } | |
Numéro CAS |
1021868-90-5 |
Formule moléculaire |
C10H20ClN |
Poids moléculaire |
189.72 g/mol |
Nom IUPAC |
(1S,2S,3S,4R)-3-propan-2-ylbicyclo[2.2.1]heptan-2-amine;hydrochloride |
InChI |
InChI=1S/C10H19N.ClH/c1-6(2)9-7-3-4-8(5-7)10(9)11;/h6-10H,3-5,11H2,1-2H3;1H/t7-,8+,9+,10+;/m1./s1 |
Clé InChI |
KSTGYMXUFHCTSM-MRUBQFBLSA-N |
SMILES isomérique |
CC(C)[C@H]1[C@@H]2CC[C@@H](C2)[C@@H]1N.Cl |
SMILES |
CC(C)C1C2CCC(C2)C1N.Cl |
SMILES canonique |
CC(C)C1C2CCC(C2)C1N.Cl |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
AGN-192403 hydrochloride, AGN192403 hydrochloride, AGN 192403 hydrochloride, AGN-192403 HCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2R)-2-[(1S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-2-phenyl-N-propan-2-ylacetamide](/img/structure/B605164.png)
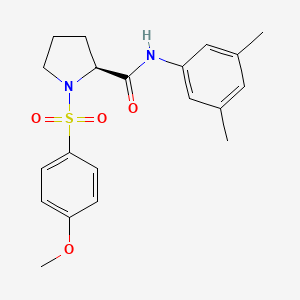
![N-[6-chloro-5-[2-[(12S)-12-(2-fluoro-4-methylphenyl)-4-methyl-5-thia-2,3,7,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),3,6-trien-11-yl]-2-oxoethoxy]pyridin-2-yl]methanesulfonamide](/img/structure/B605167.png)
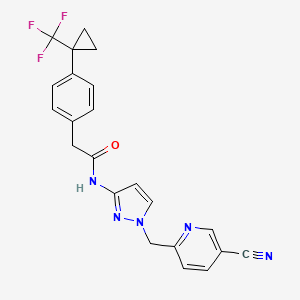


![6'-(2-(1-(Pyridin-2-ylmethyl)piperidin-4-yl)ethyl)spiro[cyClopropane-1,5'-[1,3]dioxolo[4,5-f]isoindol]-7'(6'H)-one](/img/structure/B605174.png)

